6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine
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Overview
Description
6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine is a chemical compound with the molecular formula C8H12ClN3OS and a molecular weight of 233.718 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom, an isopropyl group, and a methylsulfinyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrimidine derivative.
Chlorination: The pyrimidine derivative is chlorinated to introduce the chlorine atom at the 6-position.
Methylsulfinylation: The methylsulfinyl group is introduced via oxidation of the corresponding methylthio derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the methylsulfinyl group, yielding the corresponding sulfide.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine can be compared with other similar compounds, such as:
6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine: This compound has a similar structure but with a methyl group instead of an isopropyl group.
6-Chloro-2-(methylsulfinyl)-N-(propan-2-yl)pyrimidin-4-amine: This compound is closely related but differs in the position of the isopropyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-2-methylsulfinyl-N-propan-2-ylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3OS/c1-5(2)10-7-4-6(9)11-8(12-7)14(3)13/h4-5H,1-3H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJZKPVUECZAHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=NC(=N1)S(=O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693790 |
Source
|
Record name | 6-Chloro-2-(methanesulfinyl)-N-(propan-2-yl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-63-5 |
Source
|
Record name | 4-Pyrimidinamine, 6-chloro-N-(1-methylethyl)-2-(methylsulfinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-(methanesulfinyl)-N-(propan-2-yl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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